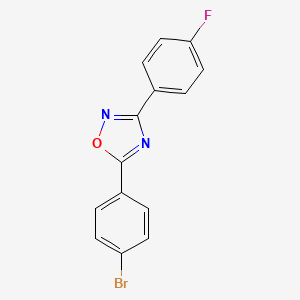
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNQ or 2,3-dimethyl-1,4-naphthoquinone-2-imine and is a member of the naphthoquinone family of compounds.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the generation of reactive oxygen species (ROS) and oxidative stress. DMNQ undergoes a redox reaction with cellular thiols, resulting in the formation of superoxide anion and other ROS. These ROS cause damage to cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.
Biochemical and Physiological Effects:
DMNQ has been shown to induce a variety of biochemical and physiological effects in cells and organisms. Some of the significant effects include:
1. Induction of oxidative stress and ROS generation.
2. Inhibition of cellular respiration and ATP production.
3. Activation of stress response pathways such as the Nrf2/ARE pathway.
4. Disruption of cellular redox homeostasis.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. Potent and specific induction of oxidative stress.
2. Broad-spectrum antibacterial activity.
3. Ability to cross the blood-brain barrier and protect against neurodegenerative diseases.
Some of the limitations of DMNQ include:
1. Toxicity at high concentrations.
2. Limited solubility in water.
3. Potential for non-specific effects due to oxidative stress induction.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide. Some of the significant areas of interest include:
1. Development of DMNQ derivatives with improved solubility and specificity.
2. Investigation of the potential of DMNQ as a therapeutic agent for neurodegenerative diseases.
3. Exploration of the mechanism of antibacterial activity of DMNQ and development of DMNQ-based antibacterial agents.
4. Investigation of the potential of DMNQ as a tool for studying oxidative stress and redox signaling pathways in cells and organisms.
In conclusion, N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide is a chemical compound that has potential applications in various scientific fields. Its ability to induce oxidative stress and exhibit antibacterial and neuroprotective properties make it an exciting area of research. Further studies are needed to explore its full potential and develop new applications for this compound.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. Some of the significant research areas where this compound has been explored include:
1. Cancer Research: DMNQ has been shown to exhibit potent antitumor activity in various cancer cell lines. It works by inducing oxidative stress and inhibiting the growth of cancer cells.
2. Neurodegenerative Diseases: DMNQ has been found to protect against oxidative stress-induced neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
3. Antibacterial Activity: DMNQ has been shown to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. It works by disrupting the bacterial membrane and inhibiting bacterial growth.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-4-8-14(11(10)2)17-16(19)13-7-5-9-15(12(13)3)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHWHRLAJXORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)



![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)


![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5883440.png)


![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)